molecular formula C13H8Cl2O2 B1302701 4-(3,4-Dichlorophenyl)benzoic acid CAS No. 7111-64-0

4-(3,4-Dichlorophenyl)benzoic acid

Cat. No.: B1302701
CAS No.: 7111-64-0
M. Wt: 267.1 g/mol
InChI Key: NVYOOVLWXDVFAA-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 4-(3,4-Dichlorophenyl)benzoic acid suggests that it may pose certain hazards. It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

4-(3,4-Dichlorophenyl)benzoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it exhibits inhibitory effects on other enzymes such as cytochrome P450 and lipoxygenase . These interactions suggest that this compound can modulate various biochemical pathways, potentially impacting inflammation and other physiological processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators, thereby affecting inflammatory responses at the cellular level . Furthermore, its interaction with cytochrome P450 enzymes can alter the metabolism of various substrates, impacting cellular metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . Similarly, its interaction with cytochrome P450 enzymes involves binding to the heme group, inhibiting the enzyme’s catalytic activity. These molecular interactions underscore the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can lead to the formation of metabolites with different biological activities . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained inhibition of target enzymes and prolonged modulation of biochemical pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as anti-inflammatory activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues due to the inhibition of cytochrome P450 enzymes . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s inhibition of cytochrome P450 enzymes can affect the metabolic flux of other substrates, leading to altered levels of metabolites . Additionally, its interaction with lipoxygenase can impact the metabolism of fatty acids, further influencing cellular metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with biomolecules and its overall biological activity . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular function.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Produces quinones or other oxidized derivatives.

    Reduction: Produces alcohols or other reduced forms.

    Substitution: Produces various substituted aromatic compounds.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYOOVLWXDVFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374198
Record name 4-(3,4-Dichlorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7111-64-0
Record name 4-(3,4-Dichlorophenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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